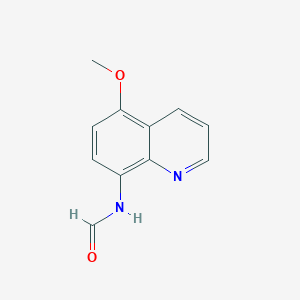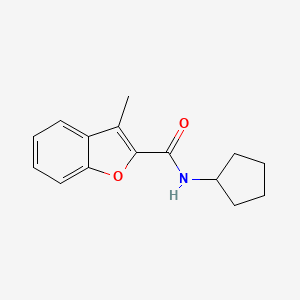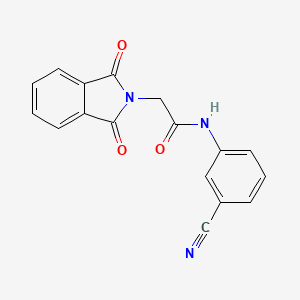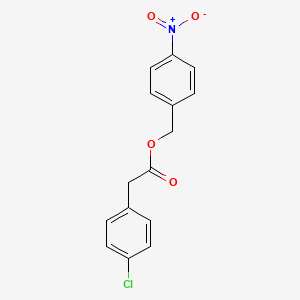![molecular formula C17H17N3O5 B5737738 N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5737738.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as AN-9 and has a molecular formula of C16H16N4O5. AN-9 is a nitroaromatic compound that has been extensively studied for its biological and pharmacological properties.
Wirkmechanismus
AN-9 exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. AN-9 also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, AN-9 inhibits the activity of VEGF, a protein that promotes angiogenesis.
Biochemical and Physiological Effects:
AN-9 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. AN-9 also inhibits the migration and invasion of cancer cells, which are important steps in cancer metastasis. Additionally, AN-9 has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
AN-9 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, AN-9 also has some limitations. It is a nitroaromatic compound, which can be toxic to cells and tissues at high concentrations. Additionally, AN-9 has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
AN-9 has significant potential for further research in various areas of scientific inquiry. Some possible future directions for research on AN-9 include:
1. Investigating the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of AN-9.
2. Developing new formulations of AN-9 that improve its solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of AN-9 in animal models and human subjects.
4. Investigating the potential use of AN-9 in combination with other anti-cancer or anti-inflammatory agents.
5. Exploring the potential use of AN-9 in the treatment of other diseases, such as cardiovascular disease or neurological disorders.
In conclusion, N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide is a chemical compound that has significant potential for further research in various areas of scientific inquiry. Its anti-tumor, anti-inflammatory, and anti-angiogenic properties make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand the molecular mechanisms underlying its biological effects and to develop new formulations that improve its solubility and bioavailability.
Synthesemethoden
The synthesis of AN-9 involves the reaction between 4-nitro-3-methoxybenzoic acid and N-(4-acetylamino-3-methoxyphenyl) methylamine in the presence of acetic anhydride and a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of AN-9. The purity of AN-9 is determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
AN-9 has been studied extensively for its potential applications in various areas of scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. AN-9 has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to inhibit the production of inflammatory cytokines and angiogenic factors, which are involved in the development of various diseases.
Eigenschaften
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11(21)19(2)14-7-5-13(6-8-14)18-17(22)12-4-9-16(25-3)15(10-12)20(23)24/h4-10H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDIZJHMRQPLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5737668.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5737670.png)
![3'-(cyclohexylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5737672.png)
![2-[(4-methylbenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5737682.png)
![S-[2-(4-biphenylylamino)-2-oxoethyl] thiocarbamate](/img/structure/B5737690.png)
![1-(3-methoxybenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5737698.png)

![2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate](/img/structure/B5737722.png)

![1-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5737740.png)

![N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737758.png)

![3-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B5737770.png)
